



An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

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Compound of Interest

1-(tert-Butoxycarbonyl)-2indolinecarboxylic acid

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Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid**. Known commonly as N-Boc-indoline-2-carboxylic acid, this compound is a valuable heterocyclic amino acid derivative utilized extensively in medicinal chemistry and organic synthesis. Its defining features—a rigid indoline scaffold, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile building block for constructing complex bioactive molecules and conformationally constrained peptides.[1][2][3] This document details its physicochemical properties, reactivity, experimental protocols for its use, and safety information, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a white to off-white solid. The Boc protecting group enhances its stability and solubility in common organic solvents, making it suitable for a variety of reaction conditions.[1][2] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid



Property	Value	Source
Molecular Formula	C14H17NO4	[4][5][6]
Molecular Weight	263.29 g/mol	[4][5][6]
CAS Number	133851-52-2	[1]
Melting Point	121-122 °C	[5]
Physical Form	Solid	[5]
IUPAC Name	1-[(2-methylpropan-2- yl)oxycarbonyl]-2,3- dihydroindole-2-carboxylic acid	[4]
Synonyms	N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2- carboxylic acid, 2,3-Dihydro- indole-1,2-dicarboxylic acid 1- tert-butyl ester	[1][4][5]

Reactivity and Synthetic Applications

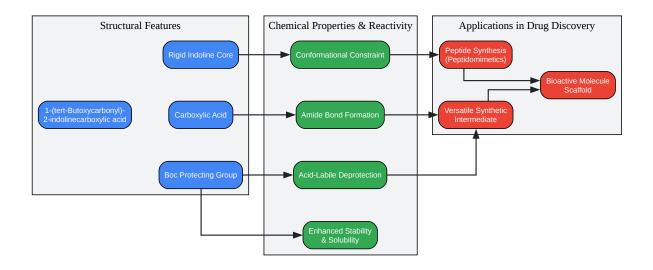
The chemical reactivity of N-Boc-indoline-2-carboxylic acid is dictated by its three primary components: the indoline nucleus, the carboxylic acid, and the Boc-protected amine.

- Carboxylic Acid Group: The -COOH moiety is the primary site for derivatization, most commonly through amide bond formation. This allows for its incorporation into peptide chains or coupling with various amine-containing molecules to generate diverse chemical libraries.
 Standard coupling reagents such as EDC·HCl with HOBt or HATU are effective for this transformation.[7][8]
- Boc-Protected Amine: The Boc group provides robust protection for the indoline nitrogen under basic and nucleophilic conditions but can be readily cleaved under acidic conditions.
 Strong acids, most notably trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are typically used for deprotection, revealing the secondary amine for subsequent reactions.[7]



• Indoline Scaffold: The rigid bicyclic structure is a key feature, often used by medicinal chemists to introduce conformational constraints into a molecule.[3] This can enhance binding affinity to biological targets, improve selectivity, and increase metabolic stability.

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory molecules, and drugs targeting neurological disorders.[1] For instance, it has been used to prepare benzopyranyl indoline analogs as anti-ischemic agents and 1,2,3,4-tetrahydroisoquinoline derivatives as potent M2 muscarinic receptor antagonists.[5]



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Caption: Logical relationship between structure and application.

Experimental Protocols



Detailed methodologies for common transformations involving **1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid** are provided below.

Amide Coupling via EDC/HOBt (Method A)

This protocol describes a standard solution-phase amide bond formation.

- Dissolution: Dissolve **1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid** (1.0 eq), the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), and hydroxybenzotriazole hydrate (HOBt, 1.2 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 12-24 hours.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel.

This protocol is adapted from general amide coupling procedures described in the literature.[7]

Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

- Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically dichloromethane (DCM).
- Acid Addition: Add a solution of strong acid, most commonly trifluoroacetic acid (TFA). A typical concentration is 20-50% TFA in DCM (v/v).



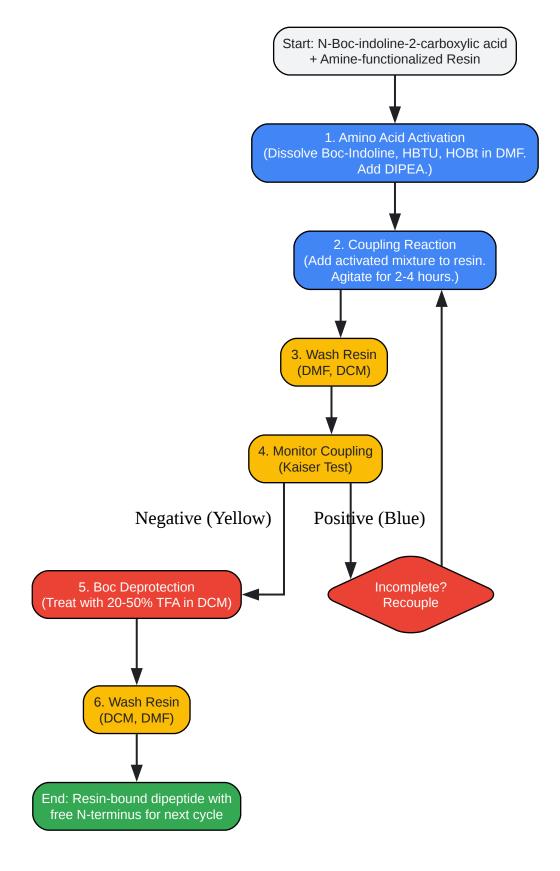




- Reaction: Stir the reaction at room temperature for 1-3 hours.
- Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
- Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

This protocol is based on standard Boc-deprotection methods mentioned in synthetic chemistry literature.[7]





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).



Safety and Handling

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is classified as an acute toxicant and irritant. Standard laboratory safety precautions should be strictly followed.

Table 2: GHS Hazard and Precautionary Statements



Category	Code	Statement
Hazard Statements	H301	Toxic if swallowed[4]
H311	Toxic in contact with skin[4]	
H315	Causes skin irritation[9][10][11]	_
H319	Causes serious eye irritation[9] [11]	
H331	Toxic if inhaled[4]	_
H335	May cause respiratory irritation[9][11]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay[11]
P264	Wash skin thoroughly after handling[10]	
P280	Wear protective gloves/protective clothing/eye protection/face protection[11]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water[11]	_
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11]	_
P501	Dispose of contents/container to an approved waste disposal plant[11]	-

• Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,



and chemical-resistant gloves.[11]

- Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]
- In case of Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
 Thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10][13]

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